1-(4-amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride
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Overview
Description
1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride is a synthetic compound belonging to the piperidine class of chemicals. It is characterized by its molecular formula C8H16N2O·HCl and a molecular weight of 192.69 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in changes in cellular functions and physiological responses .
Comparison with Similar Compounds
- 1-(4-Methylpiperidin-1-yl)ethan-1-one
- 1-(4-Aminopiperidin-1-yl)ethan-1-one
- 1-(4-Methylpiperidin-1-yl)propan-1-one
Comparison: 1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride is unique due to the presence of both an amino group and a methyl group on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in scientific research .
Properties
CAS No. |
1872508-30-9 |
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Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-(4-amino-4-methylpiperidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(2,9)4-6-10;/h3-6,9H2,1-2H3;1H |
InChI Key |
MMLLEJHIJHZFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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